

Sodium Iron Chlorophyllin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium iron chlorophyllin*

Cat. No.: *B1211159*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium iron chlorophyllin, a semi-synthetic derivative of chlorophyll, is a compound of increasing interest in the fields of nutrition, medicine, and drug development. With the CAS number 32627-52-4, this water-soluble molecule exhibits a range of biological activities, primarily attributed to its unique porphyrin ring structure with a centrally chelated iron atom. This technical guide provides an in-depth overview of the chemical and physical properties of **sodium iron chlorophyllin**, detailed experimental protocols for its analysis, and a review of its known mechanisms of action, including its role in iron metabolism and potential antioxidant and anti-inflammatory signaling pathways. The information is presented to support further research and development of this promising compound.

Chemical and Physical Data

Sodium iron chlorophyllin is a dark green crystalline powder derived from natural chlorophyll sources. The central magnesium ion in the chlorophyll molecule is replaced by iron, and the phytol tail is removed, rendering the molecule water-soluble.

Property	Data	Reference(s)
CAS Number	32627-52-4	[1] [2]
Molecular Formula	C ₃₄ H ₃₁ FeN ₄ NaO ₆	[1]
Molecular Weight	694.77 g/mol	[1]
Appearance	Dark green crystalline powder	[1]
Solubility	Easily soluble in water; slightly soluble in ethanol and chloroform; almost insoluble in petroleum ether.	[1]
Stability	Stable in a dry state, but hygroscopic and can deteriorate with moisture. Light resistance is stronger than chlorophyll but weaker than copper chlorophyllin salts.	[1]
Purity	Typically around 95%	[1]

Synthesis Overview

The synthesis of **sodium iron chlorophyllin** involves a multi-step process starting from a natural source rich in chlorophyll, such as pine needles, bamboo leaves, or silkworm excrement. While detailed proprietary protocols may vary, the general synthesis workflow is as follows:

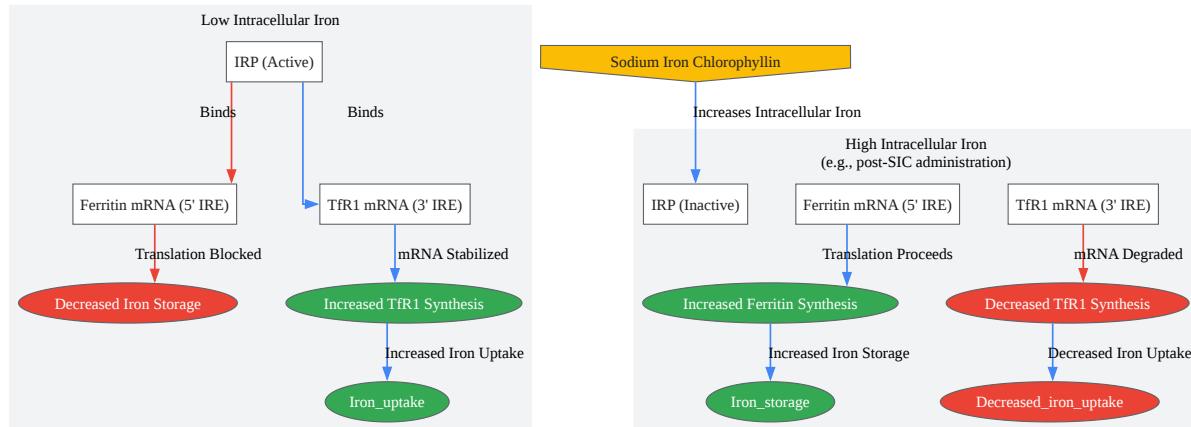
[Click to download full resolution via product page](#)

General Synthesis Workflow of **Sodium Iron Chlorophyllin**.

Experimental Protocols

Antioxidant Activity Assays

Several *in vitro* methods are commonly used to evaluate the antioxidant potential of **sodium iron chlorophyllin**.


- Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
- Methodology:
 - Prepare various concentrations of **sodium iron chlorophyllin** in a suitable solvent (e.g., ethanol).
 - Prepare a stock solution of DPPH in the same solvent.
 - In a microplate or cuvette, mix the **sodium iron chlorophyllin** solution with the DPPH solution.
 - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at 517 nm using a spectrophotometer.
 - A control containing the solvent and DPPH is also measured.
 - Calculate the percentage of scavenging activity using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$.
- Principle: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form at a low pH. The formation of the blue-colored Fe^{2+} -TPTZ complex is measured by the change in absorbance at 593 nm.
- Methodology:

- Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution.
- Warm the FRAP reagent to 37°C.
- Add a small volume of the **sodium iron chlorophyllin** sample to the FRAP reagent.
- Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
- Measure the absorbance at 593 nm.
- A standard curve is typically generated using a known antioxidant, such as ferrous sulfate or Trolox.

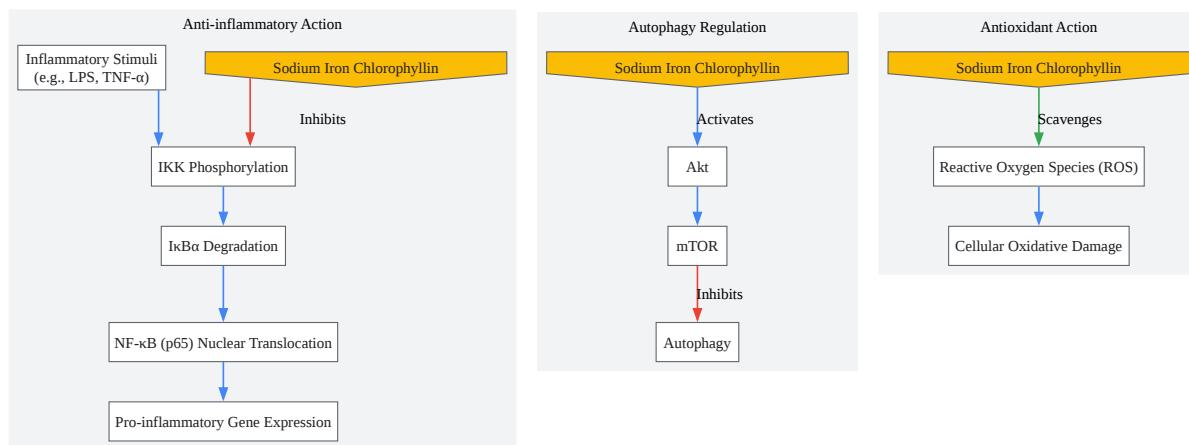
Signaling Pathways and Mechanisms of Action Iron Metabolism and the IRP/IRE System

Sodium iron chlorophyllin serves as a bioavailable source of iron. Its structural similarity to heme allows for its absorption in the intestine. The regulation of iron homeostasis is a critical biological process, and **sodium iron chlorophyllin** is believed to influence the iron-regulatory protein (IRP)/iron-responsive element (IRE) system.

Under conditions of low intracellular iron, IRPs bind to IREs on messenger RNAs (mRNAs). Binding to the 5' untranslated region (UTR) of ferritin mRNA inhibits its translation, reducing the synthesis of this iron storage protein. Conversely, binding to the 3' UTR of transferrin receptor 1 (TfR1) mRNA stabilizes the transcript, leading to increased synthesis of the receptor and enhanced iron uptake into the cell. When intracellular iron levels are high, IRPs do not bind to IREs, leading to increased ferritin synthesis and decreased TfR1 synthesis. By providing a source of iron, **sodium iron chlorophyllin** can modulate this pathway to restore iron balance.

[Click to download full resolution via product page](#)

Modulation of the IRP/IRE System by **Sodium Iron Chlorophyllin**.


Potential Anti-inflammatory and Antioxidant Signaling Pathways

While direct studies on the anti-inflammatory and antioxidant signaling of **sodium iron chlorophyllin** are limited, research on the related compound, sodium copper chlorophyllin, provides valuable insights into potential mechanisms. These pathways may also be relevant to **sodium iron chlorophyllin** due to their structural similarities.

- **NF-κB Pathway:** Chronic inflammation is often associated with the overactivation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Studies on chlorophyllin suggest it may inhibit the phosphorylation of IKK (I κ B kinase), which in turn prevents the degradation of I κ B α and the subsequent nuclear translocation of the p65 subunit of NF- κ B. This action would lead to a downregulation of pro-inflammatory gene expression.

- Akt/mTOR Pathway: The Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and autophagy. Research indicates that chlorophyllin can activate the Akt/mTOR pathway, which leads to the downregulation of autophagy. This may be beneficial in conditions like inflammatory bowel disease where excessive autophagy can be detrimental.
- Antioxidant Response: The antioxidant properties of chlorophyllins are thought to be mediated by their ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions. The porphyrin ring structure is essential for this activity. By neutralizing free radicals, **sodium iron chlorophyllin** can protect cells from oxidative damage.

[Click to download full resolution via product page](#)

Potential Signaling Pathways Modulated by **Sodium Iron Chlorophyllin**.

Conclusion

Sodium iron chlorophyllin is a multifaceted compound with significant potential in various scientific and therapeutic applications. Its well-defined chemical properties, coupled with its biological activities, make it a compelling subject for further investigation. This guide provides a foundational understanding of its chemistry, synthesis, and known mechanisms of action to aid researchers and drug development professionals in their exploration of this promising molecule. Future research should focus on elucidating the detailed molecular interactions and

signaling cascades modulated by **sodium iron chlorophyllin** to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sodium Iron Chlorophyllin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211159#sodium-iron-chlorophyllin-cas-number-and-chemical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com